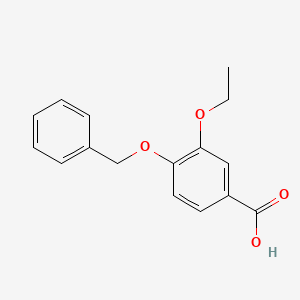

4-(Benzyloxy)-3-ethoxybenzoic acid

Description

Contextualization within Benzoic Acid Derivative Chemistry

4-(Benzyloxy)-3-ethoxybenzoic acid belongs to the vast class of organic compounds known as benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group, serves as a parent structure for a multitude of derivatives. wikipedia.org These derivatives are formed by substituting one or more hydrogen atoms on the benzene ring with various functional groups. wikipedia.org In the case of this compound, the benzene ring is adorned with three substituents: a carboxyl group, an ethoxy group (-OCH2CH3) at the 3-position, and a benzyloxy group (-OCH2C6H5) at the 4-position.

The presence of these alkoxy and benzyloxy groups significantly influences the molecule's chemical properties, such as its reactivity, solubility, and electronic characteristics, compared to unsubstituted benzoic acid. These modifications are crucial in tailoring the molecule for specific applications in organic synthesis and medicinal chemistry. mdpi.comresearchgate.net Benzoic acid and its derivatives are foundational in the synthesis of a wide array of organic substances. chemeurope.comresearchgate.net

Historical Development of Research on Alkoxy- and Benzyloxy-Substituted Benzoic Acids

The study of benzoic acid itself has a long history, dating back to its discovery in the 16th century. wikipedia.orgchemeurope.com Key milestones include the determination of its structure by Justus von Liebig and Friedrich Wöhler in 1832 and the discovery of its antifungal properties by Salkowski in 1875. wikipedia.orgchemeurope.com

Research into substituted benzoic acids, including those with alkoxy and benzyloxy groups, gained momentum as the field of organic chemistry advanced. A notable publication by P. W. Zimmerman and A. E. Hitchcock in 1942 explored substituted phenoxy and benzoic acid compounds as growth substances, indicating that the physiological effects of such derivatives were under investigation by the mid-20th century. usda.gov The synthesis of various alkoxy-substituted benzoic acids has been a subject of interest for their applications as important intermediate materials in various fields. ums.edu.my For instance, the synthesis of p-n-alkoxy benzoic acids has been achieved by reacting p-hydroxy benzoic acid with corresponding alkyl halides. This historical progression from understanding the fundamental properties of benzoic acid to exploring the nuanced effects of its various substituents laid the groundwork for the study of more complex derivatives like this compound.

Significance of this compound as a Research Scaffold and Intermediate

In modern organic synthesis, this compound is primarily valued as a versatile building block. Its structural features—a carboxylic acid handle for further reactions, and the specific arrangement of ethoxy and benzyloxy groups—make it a useful precursor for more complex target molecules. The benzyloxy group, in particular, is often employed as a protecting group for a hydroxyl function, which can be readily removed at a later synthetic stage.

Alkoxy- and benzyloxy-substituted benzoic acids are recognized as important intermediates in the synthesis of a variety of compounds, from liquid crystals to pharmacologically active agents. researchgate.netums.edu.my For example, 4-(benzyloxy)benzoic acid has been used in the preparation of molecules investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, the 4-benzyloxy-benzylamino framework has been explored for developing selective PPARα agonists for potential treatment of retinal disorders. nih.gov The synthesis of 4-(benzyloxy)-3-chlorobenzoic acid and its subsequent conversion to the highly reactive acid chloride derivative highlights the role of such compounds as intermediates for creating amides and esters. prepchem.com This underscores the utility of the this compound scaffold in constructing larger, more intricate molecular architectures for various research applications.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research involving alkoxy- and benzyloxy-substituted benzoic acids is diverse. One area of active investigation is their use in medicinal chemistry. Benzoic acid derivatives are being explored for a range of therapeutic applications, including the development of anticancer agents. preprints.org The benzisoxazole scaffold, which can be synthesized from benzoic acid derivatives, is considered a "privileged scaffold" in medicinal chemistry due to its versatile binding properties. nih.gov

In the realm of synthetic methodology, researchers are exploring the nuanced effects of substituents on the reactivity of the benzoic acid ring. For example, recent studies have investigated how alkoxy groups influence the regioselectivity of catalytic C-H activation, a modern and powerful tool in organic synthesis. mdpi.com This research aims to understand the subtle electronic and steric effects of these substituents to better control the outcomes of chemical reactions. mdpi.com

Despite its utility as an intermediate, several questions regarding this compound remain. Its own biological activity profile is not extensively characterized. A deeper investigation into its potential pharmacological effects could reveal new applications. Furthermore, while synthetic routes to this and similar molecules exist, the development of more efficient, sustainable, and scalable synthetic methods is an ongoing goal in chemical research. The full potential of this compound as a scaffold for creating novel materials, such as liquid crystals or polymers with unique properties, also presents an open field for future exploration.

Properties

IUPAC Name |

3-ethoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-19-15-10-13(16(17)18)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMXDVSRZZAELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Benzyloxy 3 Ethoxybenzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-(benzyloxy)-3-ethoxybenzoic acid allows for the logical deconstruction of the molecule to identify readily available starting materials.

Strategic Disconnections and Synthons

The primary strategic disconnections for this compound involve the cleavage of the two ether linkages. The most logical disconnections are at the C-O bonds of the ethoxy and benzyloxy groups. This approach leads to two primary precursor molecules: a dihydroxybenzoic acid derivative and the respective alkylating agents.

The key synthons—idealized fragments resulting from these disconnections—are a carboxylate anion with hydroxyl groups at the 3 and 4 positions, an ethyl cation, and a benzyl (B1604629) cation. These synthons correspond to the following readily available or easily synthesizable precursors:

Protocatechuic acid (3,4-dihydroxybenzoic acid) or its corresponding ester, ethyl protocatechuate (ethyl 3,4-dihydroxybenzoate) . chemcess.comnih.gov

An ethylating agent , such as ethyl iodide or diethyl sulfate.

A benzylating agent , such as benzyl chloride or benzyl bromide.

An alternative disconnection strategy could involve the formation of the ethoxy group first, leading to 3-ethoxy-4-hydroxybenzoic acid as a key intermediate. asianpubs.org This intermediate would then be benzylated to yield the final product. This latter approach is often preferred due to the potential for controlling the regioselectivity of the alkylation steps.

Classical Synthetic Routes to this compound

The classical synthesis of this compound typically revolves around the Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.com

Etherification Reactions of Hydroxybenzoic Acid Derivatives

The core of the synthesis involves the etherification of the hydroxyl groups on a benzoic acid backbone. Starting from protocatechuic acid or its ethyl ester, selective etherification is crucial. Generally, the ester form is used to protect the carboxylic acid functionality from reacting with the basic conditions often employed in etherification.

The synthesis of the analogous compound, 4-benzyloxy-3-methoxybenzoic acid, provides a strong procedural precedent. ontosight.aichemicalbook.com This synthesis involves the reaction of a hydroxybenzoic acid derivative with a benzyl halide in the presence of a base.

Alkylation Strategies for Ethoxy Moiety Introduction

The introduction of the ethoxy group can be achieved by reacting a hydroxyl group with an ethylating agent. A common method involves the alkylation of ethyl 3,4-dihydroxybenzoate. vulcanchem.com The choice of base and reaction conditions can influence the position of ethylation, though a mixture of products can be expected without a protecting group strategy. A more controlled approach involves the use of 3-ethoxy-4-hydroxybenzoic acid, where one of the hydroxyl groups is already etherified. asianpubs.org

Benzyloxy Group Installation Methods

The installation of the benzyloxy group is a critical step and is typically accomplished via a Williamson ether synthesis. This involves the deprotonation of a phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

A plausible and efficient route to this compound starts with the esterified precursor, ethyl 3-ethoxy-4-hydroxybenzoate. nih.gov The synthesis would proceed as follows:

Protection of the Carboxylic Acid: The synthesis often begins with the esterification of 3-ethoxy-4-hydroxybenzoic acid to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the subsequent etherification. This can be achieved by reacting the acid with ethanol (B145695) in the presence of an acid catalyst.

Benzylation via Williamson Ether Synthesis: The phenolic hydroxyl group of ethyl 3-ethoxy-4-hydroxybenzoate is deprotonated using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). asianpubs.orgasianpubs.org The resulting phenoxide ion then undergoes nucleophilic substitution with benzyl chloride or benzyl bromide to form the benzyl ether. asianpubs.org

Hydrolysis of the Ester: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to precipitate the desired this compound. asianpubs.org

The reaction conditions for a similar benzylation of a methyl 4-hydroxy-3-methoxybenzoate have been reported with high yields, suggesting the feasibility of this approach. researchgate.net

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 3-Ethoxy-4-hydroxybenzoic acid, Ethanol | H₂SO₄ (catalytic), Reflux | Ethyl 3-ethoxy-4-hydroxybenzoate |

| 2 | Ethyl 3-ethoxy-4-hydroxybenzoate, Benzyl chloride | K₂CO₃, DMF, Heat | Ethyl 4-(benzyloxy)-3-ethoxybenzoate |

| 3 | Ethyl 4-(benzyloxy)-3-ethoxybenzoate | 1. NaOH(aq), Heat2. HCl(aq) | This compound |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in organic chemistry. For the synthesis of ethers like this compound, several modern approaches can be considered.

One such approach involves the use of greener solvents and catalysts. For instance, the benzylation of phenols has been successfully achieved in water using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), which avoids the use of volatile organic solvents. rsc.org Another sustainable method for the O-alkylation of phenols utilizes aqueous sodium tosylate as a recyclable medium. core.ac.uk

The use of dialkyl carbonates, such as diethyl carbonate, as sustainable alkylating agents is another promising avenue. rsc.org These reagents are less toxic than traditional alkyl halides. Furthermore, microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption for etherification reactions.

Catalytic Methods for Benzoic Acid Formation

The synthesis of this compound often proceeds from its corresponding aldehyde, 4-(benzyloxy)-3-ethoxybenzaldehyde. The oxidation of the aldehyde functional group to a carboxylic acid is a critical step in forming the final benzoic acid derivative. While strong, stoichiometric oxidizing agents like potassium permanganate (B83412) or chromium trioxide can achieve this transformation, catalytic methods are increasingly favored for their efficiency and reduced environmental impact.

Catalytic oxidation offers a more sustainable route. One approach involves the use of heterogeneous metal catalysts. For instance, mixed metal oxides derived from layered double hydroxides (LDHs), such as Ni-Cu-Fe systems, have been investigated for the catalytic conversion of related benzaldehyde (B42025) derivatives under relatively mild conditions (160-200°C). unibo.ituol.edu.pk These catalysts can facilitate hydrogenation and hydrodeoxygenation reactions, and with modification, can be applied to oxidation processes. The general principle involves the catalytic activation of an oxidant (like molecular oxygen or hydrogen peroxide) to selectively oxidize the aldehyde to a carboxylic acid.

Another catalytic strategy involves the direct carboxylation of a precursor molecule, although the oxidation of the aldehyde is more common. The choice of catalyst is crucial and is often tailored to optimize yield and minimize side reactions.

Table 1: Comparison of Oxidation Methods for Benzaldehyde Derivatives

| Oxidation Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

| Stoichiometric | Potassium Permanganate (KMnO₄) | Basic solution, heat | High yield, reliable | Generates significant MnO₂ waste |

| Stoichiometric | Chromium Trioxide (CrO₃) | Acidic solution (Jones reagent) | Strong oxidant | Highly toxic chromium waste |

| Catalytic | Mixed Metal Oxides (e.g., CuO-Al₂O₃) | 180°C, Methanol (B129727) | Heterogeneous, reusable catalyst | High temperatures may be required |

| Catalytic | Palladium on Carbon (Pd/C) with an oxidant | Varies | High selectivity | Catalyst cost |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use less hazardous substances. chemmethod.comresearchgate.net A key reaction in its synthesis is the Williamson ether synthesis, used to form the benzyloxy and ethoxy ether linkages, typically from a dihydroxybenzoic acid precursor like 3,4-dihydroxybenzoic acid.

Traditionally, the Williamson synthesis is performed in organic solvents like acetone or DMF with a base such as potassium carbonate. masterorganicchemistry.comevitachem.com A significant green innovation is the use of aqueous media for this reaction, facilitated by surfactants. researchgate.netfrancis-press.com Surfactants like cetyltrimethylammonium bromide (CTAB) form micelles in water, creating micro-environments where the water-insoluble organic reactants can congregate and react efficiently. researchgate.net This approach dramatically reduces the reliance on volatile and often toxic organic solvents.

Other green principles applied to the synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic routes are inherently more atom-economical than stoichiometric ones. researchgate.net

Use of Renewable Feedstocks : While not always feasible, sourcing starting materials from renewable biomass is a key goal. Lignin, a complex polymer rich in aromatic structures similar to the target molecule, is a potential long-term feedstock. unibo.it

Energy Efficiency : Employing methods like microwave heating that can drastically reduce reaction times and energy consumption compared to conventional refluxing. chemicaljournals.com

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic technologies like microwave-assisted synthesis (MAOS) and flow chemistry are being applied to improve the synthesis of this compound and related compounds.

Microwave-Assisted Synthesis (MAOS) Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. chemicaljournals.comijrpas.com By utilizing mechanisms of dipolar polarization and ionic conduction, microwaves provide rapid and uniform heating, which can lead to dramatically reduced reaction times, increased yields, and improved product purity. ijrpas.com In the context of synthesizing this compound, MAOS can be applied to several steps:

Williamson Ether Synthesis : Microwave heating can accelerate the O-alkylation of the phenolic hydroxyl groups, reducing reaction times from hours to minutes. francis-press.com

Esterification/Hydrolysis : Reactions involving the carboxylic acid group, such as esterification or the hydrolysis of a methyl or ethyl ester precursor to the final acid, can be completed much faster under microwave conditions. chemicaljournals.com For example, the hydrolysis of benzamide (B126) to benzoic acid can be achieved in 7 minutes with 99% yield using microwaves, compared to an hour by conventional means. chemicaljournals.com

Heterocycle Formation : In syntheses where the benzoic acid is a precursor to more complex structures like quinazolinones, microwave assistance provides an efficient one-pot method. researchgate.net

Flow Chemistry Applications Continuous flow chemistry, where reactants are pumped through a reactor (often a heated capillary or a packed bed of catalyst), offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for automated, scalable production. researchgate.net For the synthesis of derivatives of this compound, flow chemistry has been successfully employed. For example, the reduction of a nitro group on a related benzoic acid derivative, a common step in building more complex molecules, has been efficiently performed in a continuous-flow system using a packed-bed catalyst. This method avoids the need for purification steps and is highly scalable. researchgate.net The generation and use of potentially hazardous reagents like diazomethane (B1218177) for esterification can also be made safer by using a capillary micro-reactor in a flow setup. google.com

Purification and Isolation Techniques in Synthetic Research

The purification and isolation of this compound from a reaction mixture are critical to obtaining a product of high purity for subsequent applications. The primary techniques employed are recrystallization and column chromatography.

Recrystallization : This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For benzoic acid derivatives, solvents like ethanol, methanol, or mixtures such as ethanol/THF are often effective. chemmethod.com

Column Chromatography : This technique is used to separate the target compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). A solvent system (eluent) is chosen that allows the desired compound to move through the column at a different rate than the impurities. For compounds like this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a typical eluent. scielo.br

Extraction and Washing : Before the final purification, a work-up procedure is typically performed. This involves dissolving the reaction mixture in an organic solvent and washing it with aqueous solutions to remove inorganic salts and water-soluble impurities. For an acidic compound like a benzoic acid, washing with a basic solution (e.g., sodium bicarbonate) can be used to extract it into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then re-acidified to precipitate the pure product. rsc.org

Adsorption on Silica : For removing acidic impurities from related compounds like anhydrides, dissolving the impure product in a solvent like acetone or tetrahydrofuran (B95107) and passing the solution through a bed of a silica-containing adsorbent can be an effective purification strategy. google.com

Total Synthesis Strategies Utilizing this compound as a Key Intermediate

This compound and its close analogues serve as important building blocks in the total synthesis of more complex and often biologically active molecules. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be easily removed by catalytic hydrogenation at a later stage of the synthesis. This strategy allows for selective reactions at other parts of the molecule.

While a specific total synthesis of a major natural product using the exact title compound is not prominently documented in the provided search results, its analogues are key intermediates in pharmaceuticals. For example, the related compound 4-(benzyloxy)-3-methoxybenzoic acid is a precursor in the synthesis of:

Hsp90 Inhibitors : These compounds are investigated as potential cancer therapeutics. chemicalbook.com

Cytostatic Agents : Used in the preparation of vanillates that exhibit properties which inhibit cell growth and division, particularly in cancer cells resistant to apoptosis. chemicalbook.com

Vandetanib Intermediate : The methylated and nitrated derivative, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, is a key intermediate for the drug Vandetanib, which is used to treat medullary thyroid cancer. asianpubs.org

The general strategy involves using the pre-functionalized benzoic acid core of this compound and building upon it. For instance, the carboxylic acid group can be converted to an amide via reaction with an amine, a common linkage in many pharmaceutical compounds. researchgate.netnih.gov The aromatic ring can also undergo further substitution reactions to introduce additional functional groups required for the final target molecule. Its utility is demonstrated in the synthesis of various substituted benzamide derivatives and heterocyclic systems. researchgate.netgoogle.com

Chemical Transformations and Derivatization Strategies of 4 Benzyloxy 3 Ethoxybenzoic Acid

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through esterification, amidation, and reduction reactions. chempanda.com

Esterification Reactions for Libraries of Esters

Esterification of 4-(benzyloxy)-3-ethoxybenzoic acid is a common strategy to create libraries of ester derivatives. This transformation is typically achieved through acid-catalyzed reactions with various alcohols. nih.gov The choice of alcohol and catalyst can influence the reaction conditions and yields. For instance, the Fischer esterification method, which employs an acid catalyst, is a well-established approach. rug.nl

The synthesis of esters from carboxylic acids can be catalyzed by various acids, including sulfuric acid and p-toluenesulfonic acid, often under reflux conditions to facilitate the removal of water and drive the reaction to completion. The use of different alcohols allows for the introduction of a wide array of functional groups, thereby modulating the physicochemical properties of the resulting esters. For example, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. ontosight.ai The creation of more complex esters can be achieved by using a broader range of alcohols, including those with additional functional groups or chiral centers.

Table 1: Examples of Esterification Reactions

| Reactant | Alcohol | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-(Benzyloxy)-3-methoxybenzoic acid | Benzyl (B1604629) alcohol | Sulfuric acid | Benzyl 4-(benzyloxy)-3-methoxybenzoate | |

| 4-Hydroxy-3-methoxybenzoic acid | Methanol | Sulfuric acid | Methyl 4-hydroxy-3-methoxybenzoate | |

| Benzoic acid | Benzyl alcohol | Zirconocene triflate | Benzyl benzoate | rug.nl |

Amidation Reactions and Peptide Conjugation

Amidation of the carboxylic acid group provides a pathway to synthesize amides, which are crucial in medicinal chemistry and materials science. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. google.comwikipedia.org For example, treatment of 4-(benzyloxy)-3-methoxybenzoic acid with thionyl chloride can generate the corresponding acid chloride, which can then be reacted with a variety of amines to produce a library of amide derivatives. google.com

This methodology is also applicable for peptide conjugation, where the carboxylic acid can be coupled with the N-terminus of a peptide or an amino acid. pitt.edu This process often involves the use of coupling reagents to facilitate the formation of the amide bond. nih.gov The ability to conjugate this molecule to peptides opens avenues for creating novel peptidomimetics or targeted drug delivery systems. The reaction conditions for amidation can be tailored based on the specific amine and coupling agents used.

Table 2: Amidation Reaction Example

| Starting Material | Reagent 1 | Reagent 2 | Product | Application | Reference |

|---|---|---|---|---|---|

| 4-(Benzyloxy)-3-methoxybenzoic acid | Thionyl chloride | Various amines | Substituted 4-benzyloxy-benzoic acid amide derivatives | Synthesis of diverse amide libraries | google.com |

| m-Toluic acid | Thionyl chloride | 4-Methyl-o-phenylenediamine | 3-Methyl-N-[2-(3-methylbenzamido)phenyl]benzamide | Synthesis of diamides | researchgate.net |

Reduction of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane. chempanda.comwikipedia.org More recently, catalytic methods using hydrosilanes in the presence of metal catalysts, such as those based on manganese, have been developed as milder and more sustainable alternatives. nih.gov

The reduction of the carboxylic acid to an alcohol significantly alters the molecule's polarity and hydrogen bonding capabilities, providing a different set of opportunities for further derivatization. The resulting benzyl alcohol derivative can undergo a host of subsequent reactions common to primary alcohols. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule to avoid undesired side reactions. For instance, selective reduction of the carboxylic acid in the presence of other reducible groups requires careful selection of the reagent and reaction conditions. dal.caresearchgate.net

Table 3: Reduction of Carboxylic Acids

| Carboxylic Acid | Reducing System | Product | Reference |

|---|---|---|---|

| Phenylacetic acid | [MnBr(CO)₅] / PhSiH₃ | 2-Phenylethanol | nih.gov |

| 4-Iodobenzoic acid | [MnBr(CO)₅] / PhSiH₃ | (4-Iodophenyl)methanol | nih.gov |

| 3-Methoxybenzoic acid | Sodium borohydride-THF-methanol | (3-Methoxyphenyl)methanol |

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic substitution reactions, allowing for the introduction of additional substituents.

Electrophilic Aromatic Substitution Reactions

The existing substituents on the benzene ring, the benzyloxy and ethoxy groups, are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. wikipedia.orgpdx.edu This interplay of directing effects governs the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. pdx.edu The positions ortho and para to the activating benzyloxy and ethoxy groups are the most likely sites for substitution. libretexts.org For example, nitration of similar aromatic systems often occurs at the position ortho to an activating group.

The precise outcome of these reactions can be influenced by the reaction conditions, including the choice of electrophile and catalyst. For instance, the nitration of a related compound, methyl 4-(benzyloxy)-3-methoxybenzoate, introduces a nitro group at the 2-position, ortho to the methoxy (B1213986) group and meta to the ester. Halogenation can also be directed to specific positions on the aromatic ring. vulcanchem.com

Table 4: Electrophilic Aromatic Substitution Examples

| Substrate | Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|---|

| Methoxybenzene (Anisole) | Bromination | Br₂ | p-Bromoanisole, o-bromoanisole | libretexts.org |

| Nitrobenzene | Bromination | Br₂, FeBr₃, heat | m-Bromonitrobenzene | libretexts.org |

| Methyl 4-(benzyloxy)-3-methoxybenzoate | Nitration | HNO₃, H₂SO₄ | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate |

Nucleophilic Aromatic Substitution Reactions

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur, particularly if a suitable leaving group is present on the ring or if the ring is sufficiently activated by electron-withdrawing groups. science.gov In the context of this compound, direct SNAr is challenging. However, derivatization to introduce strong electron-withdrawing groups, such as a nitro group, can facilitate subsequent nucleophilic substitution. juniperpublishers.com

Recent advancements have demonstrated that benzyloxy groups can act as nucleofuges (leaving groups) in cation radical-accelerated nucleophilic aromatic substitution reactions. science.gov This method provides a pathway for the functionalization of aromatic ethers. The feasibility of such a reaction on this compound would depend on the specific reaction conditions and the nucleophile employed. Generally, SNAr reactions are more favorable on aromatic rings bearing halogens or other good leaving groups, especially when activated by electron-withdrawing substituents. juniperpublishers.com Decarboxylative halogenation represents an alternative strategy to introduce a halide, which can then serve as a leaving group for subsequent SNAr reactions. acs.org

Halogenation and Nitration Studies

The aromatic ring of this compound is amenable to electrophilic substitution reactions such as halogenation and nitration. These transformations introduce functional groups that can serve as handles for further derivatization.

Halogenation: The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic properties of the molecule and provide sites for cross-coupling reactions. While specific studies on the direct halogenation of this compound are not extensively detailed in the reviewed literature, general principles of electrophilic aromatic substitution suggest that the positions ortho and para to the activating alkoxy groups would be the most reactive. However, the bulky benzyloxy group might sterically hinder substitution at the adjacent position. A common method for the halogenation of benzoic acids is halodecarboxylation, which involves the conversion of the carboxylic acid to a halide. acs.orgnih.gov This process, however, results in the loss of the carboxyl group. acs.orgnih.gov

Nitration: Nitration introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amino group, a versatile functional group for further synthesis. Studies have shown the successful nitration of similar compounds, such as 4-(benzyloxy)-3-methoxybenzoic acid, to produce nitro derivatives. asianpubs.orgchemsrc.com For instance, the nitration of methyl 4-(benzyloxy)-3-methoxybenzoate has been achieved using nitric acid. asianpubs.orgasianpubs.org This suggests that this compound could likely be nitrated under similar conditions, with the nitro group expected to direct to the positions activated by the alkoxy groups and not sterically hindered. asianpubs.orgasianpubs.org

Transformations of the Benzyloxy and Ethoxy Moieties

The benzyloxy and ethoxy groups of this compound are key functional moieties that can be manipulated to generate a variety of derivatives.

Deprotection Strategies of the Benzyloxy Group

The benzyloxy group is a common protecting group for phenols, and its removal is a crucial step in many synthetic pathways. organic-chemistry.org A widely used method for deprotection is catalytic hydrogenation. organic-chemistry.org This involves reacting the benzyloxy-containing compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). organic-chemistry.org This method is generally clean and high-yielding. organic-chemistry.org Alternative deprotection strategies that are effective for benzyl ethers include the use of strong acids, although this is limited to substrates that are not acid-sensitive. organic-chemistry.org

Reductive Transformations of the Benzyloxy Group

The benzyloxy group can be cleaved through reductive methods. As mentioned in the deprotection section, catalytic hydrogenation is a primary example of a reductive transformation that cleaves the benzyl-oxygen bond. organic-chemistry.org Other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) can reduce the carboxylic acid to an alcohol, and under certain conditions, may affect the benzyloxy group. wikipedia.org

Synthesis of Conformationally Constrained Analogues

To explore the structure-activity relationships of molecules, chemists often synthesize conformationally constrained analogues. diva-portal.org This involves introducing rigid structural elements that limit the molecule's flexibility, helping to identify the bioactive conformation. diva-portal.org For a molecule like this compound, this could involve creating cyclic structures that incorporate the ethoxy and carboxylic acid functionalities. For instance, the synthesis of rigid oxazolidinones, imidazolidinones, and pyrrolizidinones has been used to create conformationally constrained analogues of other bioactive molecules. nih.gov This strategy could be adapted to generate novel derivatives of this compound with defined spatial arrangements of their key functional groups. nih.gov

Combinatorial Synthesis Approaches for this compound Derivatives

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds. This approach is highly valuable for drug discovery and materials science. Starting from a core scaffold like this compound, a variety of derivatives can be synthesized by systematically reacting it with a diverse set of building blocks.

For example, the carboxylic acid group can be converted to an amide by reacting it with a library of amines. This can be achieved using standard coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base. researchgate.net Similarly, the phenol (B47542), obtained after deprotection of the benzyloxy group, can be etherified or esterified with a range of alkyl halides or acyl chlorides, respectively. By employing automated synthesis platforms, it is possible to generate and screen a vast number of derivatives for desired properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Benzyloxy 3 Ethoxybenzoic Acid Analogues

Positional Isomerism and Substituent Effects on Mechanistic Biological Interactions

The strategic placement of substituents on the aromatic rings of 4-(benzyloxy)-3-ethoxybenzoic acid analogues significantly impacts their interaction with biological targets. Studies on related benzoic acid derivatives have shown that positional isomerism can dramatically alter biological activity. For instance, the position of hydroxyl and methoxyl groups on a benzoic acid ring influences its antibacterial efficacy against E. coli. nih.gov While some substitutions weaken the effect compared to the parent benzoic acid, a hydroxyl group at the ortho position (2-hydroxybenzoic acid) can enhance activity. nih.gov This highlights that the specific location of even small functional groups can dictate the nature and strength of the interaction with target macromolecules.

In the context of more complex analogues, such as those designed as peroxisome proliferator-activated receptor alpha (PPARα) agonists, the positioning of a carboxylate group has been shown to be a critical determinant of activity. A comparison between 3-carboxylate and 4-carboxylate isomers revealed that the 3-carboxylate position is favored for cellular activity. nih.gov This preference underscores the precise geometric and electronic requirements of the receptor's binding pocket.

For example, in a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives, which are inhibitors of the Keap1-Nrf2 protein-protein interaction, modifications to the benzenesulfonyl moieties demonstrated this principle. Electron-donating groups like 4-methyl and 4-phenyl maintained or improved inhibitory activity, whereas electron-withdrawing groups such as 4-fluoro and 4-trifluoromethyl generally led to decreased potency. nih.gov

These findings collectively emphasize that a systematic exploration of positional isomerism and substituent effects is essential for optimizing the biological activity of this compound analogues.

Influence of Alkoxy and Benzyloxy Chain Length and Branching on Molecular Recognition

In studies of tetraarylporphyrin-sensitized solar cells, the length of alkoxy chains was found to have a nearly linear relationship with the device's photon conversion efficiency. rsc.org This was attributed to the chains' ability to reduce dye-to-dye aggregation and enhance light-harvesting capabilities. rsc.org While not a direct measure of biological interaction, this illustrates how chain length can impact molecular organization and function.

In the context of drug design, increasing the length of an alkoxy side chain has been shown to sometimes decrease biological activity. For instance, in a series of EGCG analogues, increasing the side chain length resulted in diminished anti-proliferative activity. nih.gov This suggests that there is an optimal chain length for fitting into the target's binding pocket, and exceeding this length can lead to steric clashes or unfavorable interactions.

The introduction of branching in the chains can also have a significant impact. Branching can increase the steric bulk of the substituent, which may either enhance binding by filling a hydrophobic pocket or decrease binding due to steric hindrance. The specific effect depends on the topology of the binding site.

Therefore, the systematic variation of alkoxy and benzyloxy chain length and the introduction of branching are key strategies in the optimization of this compound analogues to fine-tune their molecular recognition properties and, consequently, their biological efficacy.

Steric and Electronic Effects of Aromatic Ring Substitutions on Bioactivity

The bioactivity of this compound analogues is profoundly influenced by the steric and electronic properties of substituents on the aromatic rings. These effects are interdependent and play a crucial role in determining the molecule's ability to bind to its biological target.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, alters the electron distribution within the aromatic ring. libretexts.org This, in turn, can affect the molecule's reactivity and its non-covalent interactions with the target protein, such as hydrogen bonding and π-π stacking. For example, in a series of inhibitors for the Keap1-Nrf2 protein-protein interaction, electron-donating groups on the benzenesulfonyl moieties were generally found to be more favorable for activity than electron-withdrawing groups. nih.gov This suggests that an electron-rich aromatic ring is preferred for optimal interaction with the Keap1 Kelch domain. Similarly, computational studies on benzyl (B1604629) 4-(benzyloxy)-3-methoxybenzoate indicate that the electron-donating character of the benzyloxy and methoxy (B1213986) groups significantly influences the electronic distribution and reactivity patterns of the molecule.

Steric Effects: The size and shape of substituents, or their steric bulk, are critical for ensuring a complementary fit within the binding site of a biological target. Large, bulky substituents can either enhance binding by occupying a hydrophobic pocket or hinder binding by causing steric clashes. In the development of PPARα agonists, the incorporation of lipophilic or electron-withdrawing substituents on the C-ring of a benzoic acid chemotype led to an improvement in cellular activity. nih.gov This indicates that the binding pocket can accommodate and favorably interact with these larger groups. Conversely, in a study of EGCG analogues, the presence of 3-,4-,5-trimethoxy groups on the B-ring was detrimental to activity compared to analogues without these substitutions, suggesting that the increased steric bulk in this position is not well-tolerated. nih.gov

The interplay between steric and electronic effects is complex. A substituent might have favorable electronic properties but be sterically prohibitive, or vice versa. Therefore, a careful balance of these two factors is necessary for the rational design of potent and selective analogues of this compound. The strategic placement of substituents with optimal steric and electronic profiles is a key consideration in medicinal chemistry to enhance the bioactivity of lead compounds.

Conformational Analysis and its Impact on Binding Affinity to Biological Targets

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For analogues of this compound, conformational analysis provides insights into the spatial arrangement of the different chemical moieties and how this arrangement influences binding affinity.

The flexibility of the benzyloxy and ethoxy groups allows the molecule to adopt various conformations. Computational studies on related structures, such as benzyl 4-(benzyloxy)-3-methoxybenzoate, indicate that the molecule adopts specific dihedral angles between the central benzene (B151609) ring and the pendant aromatic systems to minimize steric interactions while maintaining optimal electronic properties. The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of a biological target is crucial for high-affinity binding.

In the context of PPARα agonists, a flexible scaffold was hypothesized to exhibit improved complementarity to the U-shaped ligand binding pocket of the receptor. nih.gov This design strategy led to the development of the 4-benzyloxy-benzylamino chemotype, which showed improved potency and selectivity, validating the importance of conformational flexibility for this particular target. nih.gov

Furthermore, the conformation of a molecule can be influenced by its environment. For instance, the crystal structure of a related compound, 4-(benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate, reveals specific dihedral angles between the aromatic rings in the solid state. While the conformation in solution or when bound to a protein may differ, such data provides valuable information about preferred low-energy conformations.

The impact of conformation on binding affinity is a central theme in drug design. For a molecule to be an effective drug, it must be able to adopt a conformation that allows it to fit snugly into the binding site of its target, much like a key fitting into a lock. This "bioactive conformation" may not be the lowest energy conformation of the molecule in solution. Therefore, understanding the conformational landscape of this compound analogues is essential for predicting and optimizing their binding affinity to various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. universiteitleiden.nl For analogues of this compound, QSAR models can be powerful tools for predicting the activity of new derivatives and for gaining insights into the mechanisms of their biological interactions.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. universiteitleiden.nl By developing a QSAR model, researchers can identify the key molecular descriptors—such as lipophilicity, electronic properties, and steric parameters—that are most influential for the desired biological effect.

For instance, a QSAR study on a series of 15-lipoxygenase inhibitors used a combination of substructural and whole-molecule descriptors to build statistically significant models for predicting inhibitory activity. mdpi.com These models could then be used for the virtual screening of large compound libraries to identify new potential inhibitors. mdpi.com Similarly, QSAR models have been employed to predict the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

In the context of this compound analogues, a QSAR model could be developed by synthesizing a series of derivatives with systematic variations in their structure and measuring their biological activity against a specific target. The resulting data would then be used to construct a model that could predict the activity of yet-unsynthesized analogues. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Furthermore, the descriptors included in a QSAR model can provide valuable mechanistic insights. For example, if lipophilicity is found to be a key descriptor, it would suggest that hydrophobic interactions are important for binding to the biological target. If electronic descriptors are significant, it would point to the importance of electrostatic or charge-transfer interactions.

It is important to note that the predictive power of a QSAR model is dependent on the quality and diversity of the data used to build it. A well-validated QSAR model can be a valuable asset in the rational design and optimization of this compound analogues for a variety of therapeutic applications.

Ligand Efficiency and Lipophilicity Analysis in Derivative Design

In the design of derivatives of this compound, two key metrics that guide the optimization process are ligand efficiency (LE) and lipophilic efficiency (LipE). These parameters help to assess the quality of a compound and its potential to be developed into a successful drug.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as the binding affinity (e.g., pIC50 or pKi) divided by the number of heavy atoms. LE is a useful metric for comparing the potency of compounds of different sizes. In early-stage drug discovery, it is often more beneficial to focus on smaller, less potent fragments that have high ligand efficiency. These fragments can then be elaborated into larger, more potent molecules while maintaining good efficiency. For example, in a study of benzophenone (B1666685) derivatives as P-glycoprotein inhibitors, smaller ligands were found to have higher ligand efficiency values than larger dimeric structures. univie.ac.at

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicity. It is typically measured as the logarithm of the partition coefficient between octanol (B41247) and water (logP) or the distribution coefficient at a specific pH (logD). While a certain degree of lipophilicity is necessary for a drug to cross cell membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), combines potency and lipophilicity into a single metric. It is calculated as the pIC50 minus the logP or logD. LipE provides an assessment of how efficiently a compound achieves its potency relative to its lipophilicity. A higher LipE value is generally desirable, as it indicates that the compound is achieving its potency without being excessively greasy. In the aforementioned study of benzophenone derivatives, while some compounds showed promising ligand efficiency, their lipophilic efficiency values were below the threshold considered promising for drug candidates, highlighting the dominant role of lipophilicity for this class of inhibitors. univie.ac.at

The strategic use of LE and LipE in the design of this compound analogues can help to ensure that the resulting compounds not only have high potency but also possess favorable physicochemical properties that are essential for in vivo efficacy and safety. By optimizing these efficiency metrics, medicinal chemists can increase the likelihood of developing high-quality drug candidates.

Theoretical and Computational Chemistry Studies of 4 Benzyloxy 3 Ethoxybenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

For analogous compounds, such as other benzyloxy derivatives, DFT calculations have been used to determine these energies. For example, studies on similar benzoic acid derivatives have calculated HOMO-LUMO gaps to predict charge transfer interactions. While specific values for 4-(Benzyloxy)-3-ethoxybenzoic acid are not available, a hypothetical table based on typical findings for related compounds is presented below.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Note: These values are illustrative and not based on actual calculations for this compound. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface. bldpharm.com It is invaluable for predicting how a molecule will interact with other molecules, particularly biological targets. bldpharm.com Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while areas of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. bldpharm.com For a carboxylic acid like this compound, the ESP map would be expected to show a high negative potential around the carboxylic oxygen atoms, indicating a likely site for interaction with positively charged residues in a protein binding pocket. bldpharm.com

Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Interactions

Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for predicting how a small molecule (ligand) might bind to a large biological molecule (macromolecule), such as a protein or enzyme.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For this compound, docking studies would aim to identify its potential binding mode within a specific protein target, highlighting the "hotspots" of interaction.

Conformational Sampling and Stability Analysis

Following molecular docking, molecular dynamics simulations can be used to study the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing a more dynamic and realistic view of the binding. This allows for conformational sampling, exploring different arrangements of the ligand and protein, and analyzing the stability of the interactions. This analysis can confirm the binding mode predicted by docking and provide insights into the flexibility of both the ligand and the protein upon binding.

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can also be used to explore potential chemical reactions and their mechanisms. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a reaction pathway and gain a deeper understanding of how the reaction occurs at a molecular level. For this compound, these in silico methods could be used to investigate its synthesis, degradation, or metabolic pathways. For example, studies on related compounds have utilized DFT to explore reaction mechanisms, such as the acylation of tryptamine (B22526) with benzoic acid.

Prediction of Molecular Descriptors Relevant to Biological Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used to predict the behavior of the compound in various chemical and biological systems. For a molecule like this compound, a range of descriptors can be computationally predicted to assess its potential for biological interactions. These descriptors typically fall into several categories, including physicochemical properties, topological descriptors, and quantum chemical descriptors.

Physicochemical Descriptors: These are fundamental properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Key descriptors include:

Molecular Weight (MW): The mass of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms in a molecule, which is a good predictor of drug transport properties.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule, which is critical for molecular recognition and binding to biological targets.

Rotatable Bonds: The number of bonds that can rotate freely, which influences the conformational flexibility of the molecule.

Topological and 3D Descriptors: These descriptors encode information about the connectivity and three-dimensional shape of the molecule.

While specific experimental or calculated data for this compound is sparse, a representative set of predicted molecular descriptors can be generated using various computational software packages. The following table provides an example of such predicted descriptors.

| Descriptor | Predicted Value | Significance in Biological Interactions |

| Molecular Weight | 272.3 g/mol | Influences size-related diffusion and transport. |

| LogP | ~3.5 - 4.0 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~55-65 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | The ether oxygens and the carbonyl oxygen can accept hydrogen bonds. |

| Number of Rotatable Bonds | 6 | Provides a degree of conformational flexibility, allowing it to adapt to binding sites. |

These predicted values suggest that this compound possesses drug-like properties according to general guidelines such as Lipinski's Rule of Five.

Virtual Screening and Computational Lead Generation Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the predicted molecular descriptors for this compound, it could be included in virtual screening libraries for various biological targets.

Ligand-Based Virtual Screening: If a set of molecules with known activity against a particular target is available, their properties can be used to build a model. This compound could then be screened against this model to predict its potential activity. Its structural features, such as the benzoic acid moiety, the ether linkages, and the benzyl (B1604629) group, would be compared to those of the known active compounds.

Structure-Based Virtual Screening: If the three-dimensional structure of a biological target is known, molecular docking simulations can be performed. In this approach, this compound would be computationally "docked" into the binding site of the target protein. The simulation would calculate the binding affinity and pose of the molecule within the binding site, providing a prediction of its potential as an inhibitor or activator.

Computational Lead Generation: Should virtual screening identify this compound as a potential hit, computational methods can be used to generate new lead compounds with improved properties. This can involve:

Fragment-Based Growth: Using the core structure of this compound as a starting point, new chemical groups can be computationally added to explore interactions with the target's binding site and potentially increase potency and selectivity.

Scaffold Hopping: The core scaffold of this compound could be replaced with other chemical scaffolds that maintain a similar three-dimensional arrangement of key interacting groups, leading to novel chemical series with potentially different physicochemical and intellectual property profiles.

These computational strategies provide a rational and efficient approach to exploring the therapeutic potential of compounds like this compound before committing to more resource-intensive laboratory synthesis and testing.

Mechanistic Biological Activity and in Vitro/ex Vivo Studies of 4 Benzyloxy 3 Ethoxybenzoic Acid and Its Analogues

Enzyme Inhibition and Activation Mechanisms

Derivatives of benzoic acid have demonstrated a broad range of enzyme-modulating activities. The specific substitutions on the phenyl ring and the carboxyl group are critical in defining the target enzyme and the nature of the interaction, whether it be inhibition or activation.

Specific Enzyme Target Identification and Characterization

Research into analogues of 4-(benzyloxy)-3-ethoxybenzoic acid has identified several key enzyme targets. Notably, compounds with similar structural motifs have been shown to inhibit enzymes involved in cancer progression and neurodegenerative diseases.

One area of significant findings is the inhibition of histone deacetylases (HDACs). Certain naturally occurring benzoic acid derivatives have been shown to retard cancer cell growth by inhibiting HDACs. nih.gov This inhibition leads to an increase in histone acetylation, which in turn modulates the expression of genes involved in cell cycle control and apoptosis. nih.gov Dihydroxy benzoic acid, for instance, has been identified as an HDAC inhibitor. dergipark.org.tr This class of enzymes is a crucial therapeutic target as their elevated expression is observed in various cancer types, where they silence tumor-suppressing genes. nih.gov

Another identified target for benzoic acid derivatives is the protein phosphatase Slingshot (SSH). In one study, rhodanine-scaffold-based para-substituted benzoic acid derivatives were identified as potent and selective inhibitors of this enzyme. nih.gov The top compound from this study, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, demonstrated competitive inhibition of Slingshot phosphatases, which are key regulators of cytoskeleton dynamics. nih.gov

Furthermore, various benzoic acid derivatives have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov Other studies have explored their potential to inhibit α-amylase, a key enzyme in carbohydrate digestion, and trans-sialidase, a pharmacological target for Chagas disease. mdpi.commdpi.com

Kinetic Studies of Enzyme Modulation

Kinetic analyses have been crucial in elucidating the mechanism by which these compounds modulate enzyme activity. For the Slingshot phosphatase inhibitor, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, kinetic studies revealed a competitive mode of inhibition with an inhibition constant (Ki) of approximately 4 μM. nih.gov This indicates that the inhibitor directly competes with the substrate for binding to the enzyme's active site.

In the case of tyrosinase inhibition, kinetic analysis showed that 2-aminobenzoic acid and 4-aminobenzoic acid acted as non-competitive inhibitors of both monophenolase and diphenolase activities. nih.gov Their inhibition constants (Ki) were in the micromolar range, suggesting a high affinity for the enzyme or the enzyme-substrate complex at a site distinct from the active site. nih.gov

Studies on butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, have also been conducted. While not directly involving this compound, related compounds have been investigated. For example, methylrosmarinate was found to inhibit BChE in a linear mixed manner with a Ki value of 3.73 ± 1.52 μM, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 1: Enzyme Inhibition Data for Benzoic Acid Analogues

| Compound/Analogue | Enzyme Target | Inhibition Constant (Ki) / IC50 | Mode of Inhibition |

|---|---|---|---|

| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Slingshot (SSH) | ~4 μM (Ki) | Competitive |

| 2-Aminobenzoic acid | Tyrosinase (monophenolase) | 5.15 µM (Ki) | Non-competitive |

| 4-Aminobenzoic acid | Tyrosinase (monophenolase) | 3.8 µM (Ki) | Non-competitive |

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM (IC50) | Not specified |

Receptor Binding and Modulation in Cell-Free and Cellular Assays

The interaction of this compound analogues with cellular receptors is another critical aspect of their biological activity. These interactions can trigger or block signaling pathways, leading to various cellular responses.

Ligand-Receptor Interaction Profiling

While specific receptor binding data for this compound is not extensively documented, studies on related structures provide valuable insights. For example, the development of sulfamoyl benzoic acid analogues has led to the identification of potent and specific agonists for the lysophosphatidic acid receptor 2 (LPA2). nih.gov Computational docking analyses have supported the experimental structure-activity relationship (SAR), providing a rational basis for the observed subnanomolar activity of some analogues at this G protein-coupled receptor (GPCR). nih.gov

The sigma-2 (σ2) receptor, which is highly expressed in proliferating tumor cells, is another potential target for compounds with a benzamide-isoquinoline structure. nih.gov Studies have shown that modifications to the electronic properties of these ligands, such as the addition of an electron-donating methoxy (B1213986) group, can significantly increase their affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor. nih.gov Agonists of the σ2 receptor are known to induce apoptosis in various tumor cell lines, highlighting its importance as a therapeutic target. nih.gov

Cellular Pathway Modulation in Model Systems (e.g., Cell Lines)

The ultimate biological effect of these compounds is determined by their ability to modulate cellular pathways. A significant body of research has focused on their capacity to induce apoptosis in cancer cell lines.

Investigations into Apoptosis Induction Mechanisms

Several analogues of this compound have demonstrated potent pro-apoptotic activity in various cancer cell models.

One such analogue, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, and its methyl derivative were found to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells. nih.goviiarjournals.org These compounds induced cell-cycle arrest at the G2/M phase and triggered apoptosis. nih.gov The mechanism of cell death was linked to a significant increase in caspase-3 activity, a key executioner caspase in the apoptotic cascade. iiarjournals.org

Another related compound, the synthetic 3',4'-dibenzyloxyflavonol, was shown to be a potent inducer of apoptosis in human leukemia cells, including HL-60. nih.gov The IC50 value for HL-60 cells was 0.8 ± 0.1 μM. nih.gov The apoptotic pathway was found to be mediated by the activation of both initiator and executioner caspases and was associated with the release of cytochrome c from the mitochondria. nih.gov Furthermore, the cell death process involved the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38MAPK, JNK/SAPK, and ERK. nih.gov

The induction of apoptosis by benzoic acid derivatives is often linked to their ability to inhibit HDACs. This inhibition can lead to an increase in cellular reactive oxygen species (ROS) and the activation of caspase-3, culminating in programmed cell death. nih.govdergipark.org.tr

Table 2: Apoptotic Activity of Analogues in Cancer Cell Lines

| Compound/Analogue | Cell Line | Effect | Key Mechanistic Finding |

|---|---|---|---|

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7, MDA-MB-468 (Breast Cancer) | G2/M arrest, Apoptosis | Increased caspase-3 activity nih.goviiarjournals.org |

| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7, MDA-MB-468 (Breast Cancer) | G2/M arrest, Apoptosis | Increased caspase-3 activity nih.goviiarjournals.org |

| 3',4'-Dibenzyloxyflavonol | HL-60 (Leukemia) | S phase arrest, Apoptosis | Cytochrome c release, Caspase activation, MAPK phosphorylation nih.gov |

Cell Proliferation and Differentiation Studies (excluding human clinical models)

Research into the effects of this compound analogues on cell proliferation has primarily centered on cancer cell lines. One notable analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a derivative of curcumin, has been shown to inhibit the proliferation of both human and mouse prostate cancer cells nih.gov. Mechanistic studies revealed that HMBME induces apoptosis and blocks the cell cycle in the G1-phase nih.gov. This is achieved by targeting the Akt/NFκB signaling pathway, which is crucial for cell survival. The compound was found to reduce the levels of phosphorylated (activated) Akt and inhibit its kinase activity, subsequently decreasing the transcriptional and DNA-binding activity of NFκB nih.gov.

Another analogue, 2,3,4-Trihydroxybenzoic acid (2,3,4-THBA), has demonstrated a dose-dependent inhibition of cell proliferation in HCT-116 colon and MDA-MB-231 breast cancer cells antiox.org. It also significantly reduced the formation of colonies in both cell lines. The growth-inhibitory effect of 2,3,4-THBA is linked to the induction of Cyclin-Dependent Kinase (CDK) inhibitors p21 and p27 antiox.org. In silico modeling further suggests that 2,3,4-THBA may directly bind to CDK1, CDK2, CDK4, and CDK6, which are key regulators of the cell cycle antiox.org.

| Compound/Analogue | Cell Line(s) | Observed Effect | Mechanism of Action |

| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | LNCaP (human prostate cancer), mouse prostate cancer cells | Inhibition of proliferation, G1 cell cycle block, induction of apoptosis nih.gov. | Targets Akt/NFκB signaling pathway; reduces phosphorylated Akt and inhibits Akt kinase activity nih.gov. |

| 2,3,4-Trihydroxybenzoic acid (2,3,4-THBA) | HCT-116 (colon cancer), MDA-MB-231 (breast cancer) | Dose-dependent inhibition of proliferation, decreased colony formation antiox.org. | Induces expression of CDK inhibitors p21 and p27; potential direct binding to CDKs antiox.org. |

Antimicrobial and Antiviral Mechanism Elucidation in Microorganism Models

Analogues of this compound have been investigated for their potential to combat pathogenic microorganisms by interfering with their virulence mechanisms rather than by direct bactericidal activity.

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the expression of virulence factors and biofilm formation researchgate.netsemanticscholar.org. Targeting QS is considered a promising strategy to combat bacterial infections without exerting the selective pressure that leads to antibiotic resistance semanticscholar.org.

The analogue 4-Ethoxybenzoic acid (4EB) has been identified as an anti-biofilm agent against Staphylococcus aureus. It can inhibit up to 87% of biofilm formation with minimal impact on bacterial growth or the viability of stationary-phase cells nih.gov. The primary mechanism of action for 4EB appears to be the alteration of the bacterial cell surface, as it was found to decrease the percentage of hydrophobic cells in a culture from 78% to 49% nih.gov. This change in hydrophobicity is believed to interfere with the initial attachment of bacteria to surfaces, a critical step in biofilm formation. Furthermore, combination treatments showed that 4EB acts synergistically with vancomycin (B549263), decreasing the viability of cells within an established biofilm by up to 85% compared to vancomycin alone nih.gov.

Other related phenolic compounds, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), are also known to inhibit QS-regulated virulence and biofilm formation in pathogens like Serratia marcescens semanticscholar.org. The inhibition of the Pseudomonas aeruginosa MvfR (PqsR) quorum-sensing regulator by a benzamide-benzimidazole compound has also been shown to interfere with biofilm formation and increase the biofilm's sensitivity to antibiotics nih.gov.

| Compound/Analogue | Microorganism | Observed Effect | Mechanism of Action |

| 4-Ethoxybenzoic acid (4EB) | Staphylococcus aureus | Inhibition of biofilm formation; potentiation of vancomycin against established biofilms nih.gov. | Alters cell membrane by decreasing cell surface hydrophobicity nih.gov. |

| Vanillic acid | Serratia marcescens | Inhibition of QS-regulated virulence and biofilm formation semanticscholar.org. | Not specified in abstracts. |

| Benzamide-benzimidazole compound | Pseudomonas aeruginosa | Interferes with biofilm formation and potentiates antibiotic-mediated disruption nih.gov. | Pharmacological inhibition of the MvfR (PqsR) quorum-sensing regulator nih.gov. |

Target Identification in Pathogen Biology

In the context of antiviral research, substituted benzoic acid esters have been designed as irreversible inhibitors of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication acs.org. A study synthesized 55 benzoyl chloro/bromo-pyridyl esters with various substitutions on the benzoyl moiety. Several of these compounds, including an ethoxy-substituted derivative (29b) and a benzyloxy-substituted derivative (30b), were evaluated acs.org.

The mechanism involves the compounds acting as irreversible inhibitors that covalently bind to the active site Cys-145 residue of the protease, leading to its inactivation acs.org. High-resolution X-ray co-crystal structures revealed that specific substitutions, such as an ortho-fluorobenzoyl group, can stabilize the inhibitor-bound enzyme through a network of water molecules acs.org. The most potent antiviral compound identified in this class was a p-ethoxy-o-fluorobenzoyl chloropyridyl ester, which may serve as a lead structure for broad-spectrum anticoronaviral therapeutics acs.org.

In another study, a flavonoid derivative containing a benzimidazole (B57391) moiety (compound 4n) demonstrated significant antiviral activity against the tobacco mosaic virus (TMV) researchgate.net. Microscale thermophoresis studies confirmed that this compound binds directly to the TMV coat protein (TMV-CP) with a dissociation constant (Kd) of 1.049 ± 0.582 µmol/L, indicating a specific molecular target researchgate.net.

Anti-inflammatory Mechanistic Investigations in In Vitro Models

The anti-inflammatory properties of benzoic acid analogues have been explored in cellular models of inflammation. In one study, the anti-inflammatory activity of a remedy known as LAMP was investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells nih.gov. The extract from this remedy demonstrated a potent inhibitory effect on the production of nitric oxide (NO), a pro-inflammatory mediator, with an IC50 value of 24.90 ± 0.86 µg/mL. The primary mechanism identified was the inhibition of prostaglandin (B15479496) E2 (PGE2) formation, a key inflammatory molecule nih.gov. These findings support the traditional use of such remedies for treating inflammatory conditions by directly targeting inflammatory pathways at the cellular level nih.gov.

Mechanistic Studies in Animal Models (e.g., target engagement, pathway analysis)

The anti-inflammatory activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a piron metabolite, was evaluated in a carrageenan-induced paw edema model in rats mdpi.com. This in vivo model is a standard method for assessing acute inflammation. The compound was found to significantly suppress the development of edema at 1 and 3 hours after the administration of the carrageenan. The observed edema inhibition ranged from 48.9% to 63.1%, an efficacy comparable to that of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, which was used as a positive control mdpi.com. This study demonstrates the translation of the compound's anti-inflammatory potential from in vitro to a whole-animal model, indicating its engagement with inflammatory pathways in a complex biological system.

Advanced Analytical Methodologies for 4 Benzyloxy 3 Ethoxybenzoic Acid Research

Development of Hyphenated Chromatographic Techniques for Complex Mixture Analysis (e.g., GC-QTOF-MS, LC-QTOF, GC×GC-TOF-MS)

Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of mass spectrometry, is indispensable for analyzing complex mixtures.